molecular formula C11H12ClNO2 B2984329 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 22178-90-1

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2984329
CAS No.: 22178-90-1
M. Wt: 225.67
InChI Key: IPMHFKFXPGKGKB-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of chloroacetyl chloride with a suitable precursor under controlled conditions. One common method involves the use of chloroacetyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific ring structure and the presence of the chloroacetyl group, which imparts distinct reactivity and potential for diverse applications . The combination of these features makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8-2-3-10-9(6-8)13(4-5-15-10)11(14)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMHFKFXPGKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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